molecular formula C17H20N6 B7632083 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole

2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole

Cat. No. B7632083
M. Wt: 308.4 g/mol
InChI Key: ARSWDQOJXYFCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various biomedical fields. The compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of NF-kappaB, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer and anti-inflammatory activity. However, the compound also has some limitations for lab experiments. It is relatively unstable in solution and has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole. One area of research is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another area of research is to explore the potential use of the compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.

Synthesis Methods

The synthesis of 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-(5-methylpyrimidin-2-yl)piperazine with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification using column chromatography.

Scientific Research Applications

2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has been extensively studied for its potential applications in various biomedical fields. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that the compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-13-10-18-17(19-11-13)23-8-6-22(7-9-23)12-16-20-14-4-2-3-5-15(14)21-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWDQOJXYFCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole

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